N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide
Description
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes an indene and a pyrazole moiety, and a nitro group that contributes to its reactivity.
Properties
IUPAC Name |
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(12-11(17(19)20)7-14-16-12)15-10-5-4-8-2-1-3-9(8)6-10/h7-10H,1-6H2,(H,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSAAHVQBGCVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2C1)NC(=O)C3=C(C=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Indene Moiety: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the octahydroindene structure.
Pyrazole Formation: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The indene and pyrazole units are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced to modify the nitro group or the pyrazole ring.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-1H-pyrazole-5-carboxamide: Lacks the nitro group, resulting in different reactivity and biological activity.
4-nitro-1H-pyrazole-5-carboxamide: Lacks the indene moiety, affecting its structural and functional properties.
Uniqueness
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of an indene and pyrazole ring system with a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
